![molecular formula C10H18O B14073555 [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol typically involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a suitable catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a metal catalyst like palladium or platinum. The stereochemistry of the product can be controlled by using chiral catalysts or ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The choice of catalyst and reaction parameters is optimized to achieve the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include cyclohexenone derivatives or cyclohexanone.
Reduction: The major products include cyclohexanol or cyclohexane.
Substitution: The major products include halogenated cyclohexenes or amine-substituted cyclohexenes.
Aplicaciones Científicas De Investigación
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol can be compared with other similar compounds, such as:
(-)-Carvone: A monoterpene found in spearmint with similar structural features but different biological activities.
(+)-Menthofuran: Another monoterpene with distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,8,10-11H,4-7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
FFOYLHBMVUGHSX-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H]1CCC(=CC1)CO |
SMILES canónico |
CC(C)C1CCC(=CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


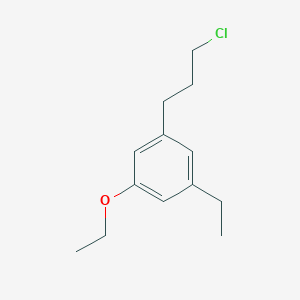
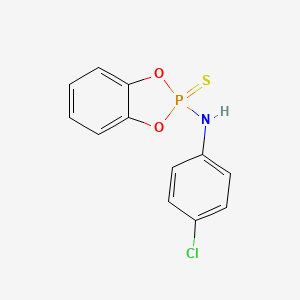
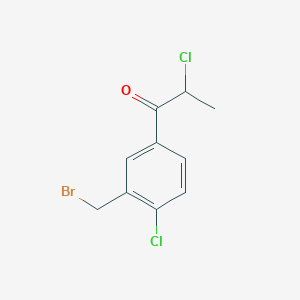
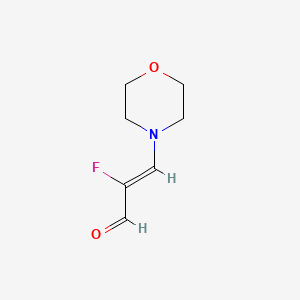


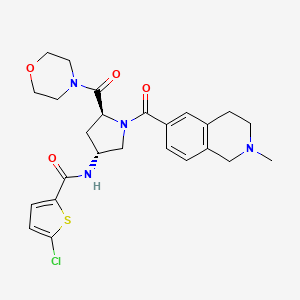
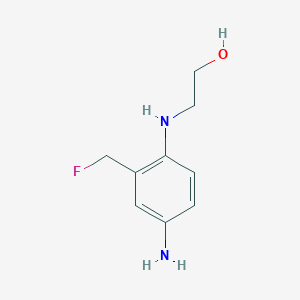
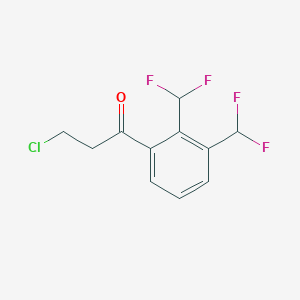
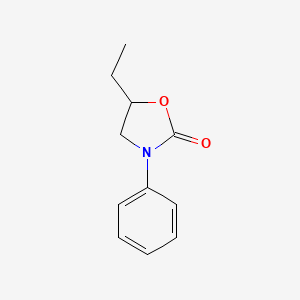
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
